hMAO-B-IN-4 (B10) Exhibits 1.79-Fold Higher Potency than B15 and Outperforms Reference Inhibitors Lazabemide and Pargyline in hMAO-B Inhibition
hMAO-B-IN-4 (B10) demonstrates an IC50 value of 0.067 ± 0.005 μM against hMAO-B, which is 1.79-fold more potent than the closest analog B15 (IC50 = 0.120 ± 0.010 μM) [1]. Furthermore, B10 displays superior potency relative to the reference reversible inhibitor lazabemide (IC50 = 0.110 ± 0.016 μM) and the reference irreversible inhibitor pargyline (IC50 = 0.140 ± 0.0059 μM) [1]. Kinetic analysis reveals that B10 competitively inhibits hMAO-B with a Ki of 0.030 ± 0.001 μM, compared to B15's Ki of 0.033 ± 0.001 μM [1].
| Evidence Dimension | hMAO-B inhibitory potency (IC50) and binding affinity (Ki) |
|---|---|
| Target Compound Data | IC50 = 0.067 ± 0.005 μM; Ki = 0.030 ± 0.001 μM |
| Comparator Or Baseline | B15: IC50 = 0.120 ± 0.010 μM, Ki = 0.033 ± 0.001 μM; Lazabemide: IC50 = 0.110 ± 0.016 μM; Pargyline: IC50 = 0.140 ± 0.0059 μM |
| Quantified Difference | B10 is 1.79-fold more potent than B15; 1.64-fold more potent than lazabemide; 2.09-fold more potent than pargyline |
| Conditions | hMAO-B enzyme inhibition assay using kynuramine as substrate; kinetic studies performed at five substrate concentrations and three inhibitor concentrations |
Why This Matters
This ensures that hMAO-B-IN-4 provides the highest inhibition efficiency among structurally related chalcones and outperforms established reference inhibitors in the same assay system.
- [1] Sudevan ST, Oh JM, Abdelgawad MA, Abourehab MAS, Rangarajan TM. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Sci Rep. 2022 Dec 27;12(1):22404. View Source
